molecular formula C20H21N3OS B4629068 5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone

5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B4629068
M. Wt: 351.5 g/mol
InChI Key: JXTAAZXKXZZPFT-JXAWBTAJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid can produce a series of substituted compounds. These synthetic routes highlight the complexity and versatility in synthesizing heterocyclic compounds with specific functional groups (Issac & Tierney, 1996).

Molecular Structure Analysis

High-resolution magnetic resonance spectra and computational ab initio calculations are critical in elucidating the molecular structure and conformation of these compounds. The structural analysis provides insights into the electronic distribution, molecular geometry, and potential reactive sites that are crucial for understanding their reactivity and interaction with biological targets (Issac & Tierney, 1996).

Chemical Reactions and Properties

Heterocyclic compounds like this compound can undergo various chemical reactions, including nucleophilic addition, electrophilic substitution, and redox reactions. The presence of multiple functional groups in these molecules makes them reactive towards a range of reagents, leading to the formation of a diverse array of derivatives with potential biological activities (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for determining their stability, storage conditions, and solubility in various solvents, which are crucial for their practical applications in drug formulation and material science (Saganuwan, 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are central to understanding the behavior of these compounds in chemical reactions and biological systems. These properties can dictate their mechanism of action, interaction with biomolecules, and potential therapeutic applications (Saganuwan, 2020).

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives of 5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone possess significant antimicrobial activities. For instance, a study by Ammar et al. (2016) synthesized new imidazolidineiminothione derivatives, showing considerable antibacterial and antifungal activities. The most notable antimicrobial activity was observed in specific derivatives, highlighting the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2016).

Anticancer Applications

The anticancer potential of this compound derivatives has been explored through various studies. Türe et al. (2020) designed and synthesized a novel series of 4-thiazolidinone-phenylaminopyrimidine hybrids, demonstrating promising anticancer activities, particularly against chronic myeloid leukemia cells. These findings suggest the therapeutic potential of these derivatives in cancer treatment (Türe et al., 2020).

Synthetic Applications and Chemical Properties

Several studies have focused on the synthetic applications of this compound derivatives. The crystal structure analysis by Ogawa et al. (2007) provides insight into the chemical properties and potential applications of these compounds in various synthetic pathways. This research elucidates the molecular configuration, enhancing the understanding of its reactivity and application in organic synthesis (Ogawa et al., 2007).

properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-3-22(4-2)16-12-10-15(11-13-16)14-18-19(24)23(20(25)21-18)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,21,25)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTAAZXKXZZPFT-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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